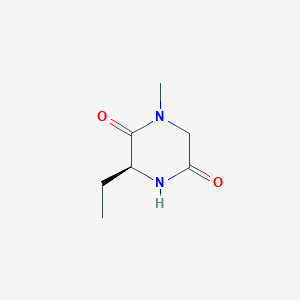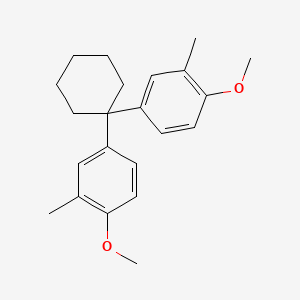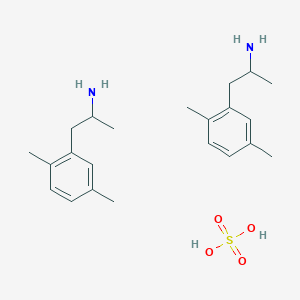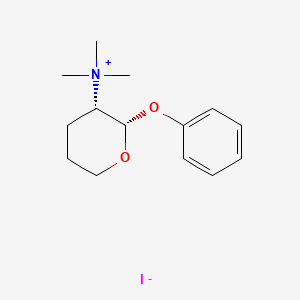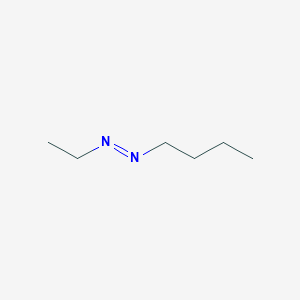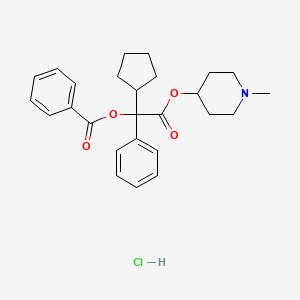
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of N-methyl-4-piperidinol with alpha-cyclopentylmandelate in the presence of sodium methoxide and heptane . The reaction conditions typically require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring may yield piperidinones, while reduction may yield piperidines with different substituents .
科学的研究の応用
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its use as an anticholinergic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, as an anticholinergic agent, it may inhibit the action of acetylcholine at muscarinic receptors, leading to a decrease in parasympathetic nervous system activity .
類似化合物との比較
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
N-Methyl-4-piperidinol: A precursor in the synthesis of the target compound.
Alpha-cyclopentylmandelate: Another precursor used in the synthesis.
Uniqueness
N-Methyl-4-piperidinyl alpha-benzoyloxy-alpha-cyclopentylphenylacetate hydrochloride is unique due to its complex structure and specific functional groups, which confer distinct biological activities and chemical reactivity. Its combination of a piperidine ring with benzoyloxy and cyclopentylphenylacetate moieties makes it a valuable compound for research and development in various fields .
特性
CAS番号 |
63490-88-0 |
|---|---|
分子式 |
C26H32ClNO4 |
分子量 |
458.0 g/mol |
IUPAC名 |
[1-cyclopentyl-2-(1-methylpiperidin-4-yl)oxy-2-oxo-1-phenylethyl] benzoate;hydrochloride |
InChI |
InChI=1S/C26H31NO4.ClH/c1-27-18-16-23(17-19-27)30-25(29)26(22-14-8-9-15-22,21-12-6-3-7-13-21)31-24(28)20-10-4-2-5-11-20;/h2-7,10-13,22-23H,8-9,14-19H2,1H3;1H |
InChIキー |
FTFQJDIUKLBMMG-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
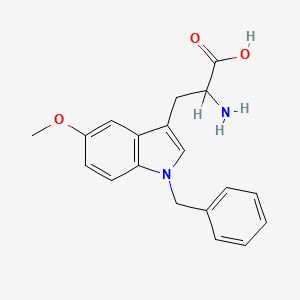
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)
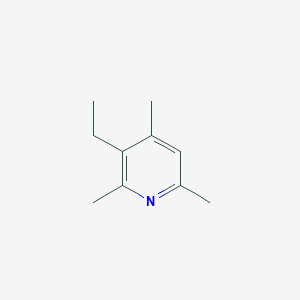
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)
![Benzenesulfonic acid, 3-[[3-methoxy-4-[(4-methoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B14493985.png)


